Scaffold‑Level Differentiation: [4.1.0] vs [3.1.1] Azabicycloheptane Core – Impact on Physicochemical and ADME Properties
The [4.1.0] and [3.1.1] azabicycloheptane scaffolds are ring isomers that produce distinct spatial presentation of substituents. Direct comparison data from the Rupatadine scaffold‑hopping study demonstrate that replacing the pyridine ring with the 3‑azabicyclo[3.1.1]heptane core increased aqueous solubility by >10‑fold (29 μM to 365 μM), reduced metabolic clearance in human liver microsomes by ~11‑fold (CLint 517 to 47 μL min⁻¹ mg⁻¹), and lowered experimental logD from >4.5 to 3.8, while calculated clogP remained nearly unchanged (5.1 vs 5.2) [REFS‑1]. The [4.1.0] scaffold, in contrast, has established precedent as the core for potent triple reuptake inhibitors, where the 6‑membered piperidine ring fused to cyclopropane provides rigid conformational constraint and defined exit vectors exploited in SERT/NET/DAT pharmacophore models [REFS‑2]. No published head‑to‑head study directly compares identical substitution on [4.1.0] vs [3.1.1] scaffolds, but the structurally distinct geometry of the two ring systems (cyclopropane fused to a 6‑membered vs a 4‑membered ring) necessarily leads to different vector angles between bridgehead substituents [REFS‑3].
| Evidence Dimension | Scaffold isomer impact on drug-like properties (Rupatadine system as model); [4.1.0] scaffold precedent in CNS drug discovery |
|---|---|
| Target Compound Data | [4.1.0] scaffold: Established triple reuptake inhibitor core; lead compound GSK1360707F demonstrated balanced SERT/NET/DAT inhibition and brain penetration (J Med Chem 2010, 53:4989) [REFS‑2] |
| Comparator Or Baseline | [3.1.1] scaffold: water solubility 365 μM, CLint 47 μL min⁻¹ mg⁻¹, logD 3.8 for the Rupatadine analog (Angew Chem 2023) [REFS‑1] |
| Quantified Difference | Scaffold geometry affects exit vectors and conformational constraints; [4.1.0] has established CNS pharmacology track record vs [3.1.1] which is emerging as saturated isostere |
| Conditions | Scaffold comparison drawn from published medicinal chemistry programs (GSK triple reuptake inhibitor series, Enamine/Angewandte scaffold‑hopping study) |
Why This Matters
Users targeting CNS programs with precedent for monoamine transporter modulation should select the [4.1.0] scaffold for its established SAR tractability, while the [3.1.1] scaffold may be preferred where pyridine/benzene bioisosteric replacement is the primary design goal.
- [1] Dibchak D, Snisarenko M, Mishuk A, et al. General Synthesis of 3‑Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angew Chem Int Ed. 2023;62(39):e202304246. doi:10.1002/anie.202304246 View Source
- [2] Micheli F, et al. 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. J Med Chem. 2010;53(13):4989-5001. doi:10.1021/jm100481d View Source
- [3] Omelian TV, Ostapchuk EN, Dobrydnev AV, Grygorenko OO. Expedient Synthesis of 6‑Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect. 2023;8(48):e202304331. doi:10.1002/slct.202304331 View Source
